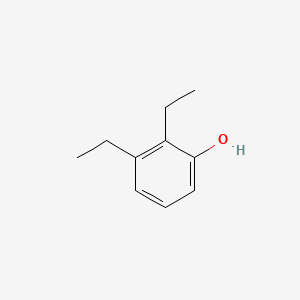
2,3-Dihydro-5-(2-hydroxyphenyl)-1H-1,4-diazepine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-5-(2-hydroxyphenyl)-1H-1,4-diazepine-7-carboxylic acid is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by a seven-membered ring containing two nitrogen atoms and a carboxylic acid group. The presence of a hydroxyphenyl group adds to its chemical complexity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-(2-hydroxyphenyl)-1H-1,4-diazepine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with ethylenediamine, followed by cyclization and subsequent carboxylation. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-5-(2-hydroxyphenyl)-1H-1,4-diazepine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The diazepine ring can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
2,3-Dihydro-5-(2-hydroxyphenyl)-1H-1,4-diazepine-7-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-5-(2-hydroxyphenyl)-1H-1,4-diazepine-7-carboxylic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The diazepine ring can interact with cellular receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-1,4-diazepine-7-carboxylic acid: Lacks the hydroxyphenyl group, resulting in different biological activity.
5-(2-Hydroxyphenyl)-1H-1,4-diazepine-7-carboxylic acid: Similar structure but without the dihydro component.
Uniqueness
2,3-Dihydro-5-(2-hydroxyphenyl)-1H-1,4-diazepine-7-carboxylic acid is unique due to the presence of both the hydroxyphenyl group and the dihydro component, which contribute to its distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
89221-22-7 |
|---|---|
Fórmula molecular |
C12H12N2O3 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
5-(2-hydroxyphenyl)-2,3-dihydro-1H-1,4-diazepine-7-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c15-11-4-2-1-3-8(11)9-7-10(12(16)17)14-6-5-13-9/h1-4,7,14-15H,5-6H2,(H,16,17) |
Clave InChI |
WXKSGLPCANJIQS-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(C=C(N1)C(=O)O)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















